Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O2S/c1-3-16-12(15)10-7(2)9-4-8(5-13)6-14-11(9)17-10/h4,6H,3H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 175-177 degrees Celsius .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Novel Derivatives : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were synthesized from 2,6-dihyroxy-3-cyano-4-methyl pyridine, showing potential for antihypertensive activity (Kumar & Mashelker, 2006).
Photophysical Properties : Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized and their spectral-fluorescent properties correlated with chemical structure (Ershov et al., 2019).
Crystallographic and Quantum-Chemical Studies : The structural characterization of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and related compounds was reported to study structure-activity relationships (Orsini et al., 1990).
Synthesis of Fused Systems and Heterocycles
Creation of Fused Polyheterocyclic Systems : Ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates were used to synthesize tetrahydropyridothienopyrimidine derivatives, leading to the formation of complex fused systems (Bakhite et al., 2005).
Synthesis of Novel Heterocycles : Ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were used in the synthesis of various new heterocycles including pyridothienopyrimidinones (Mohamed et al., 2007).
Cytotoxicity Towards Leukemia Cells : New thieno[2,3-b]pyridines were synthesized and evaluated for in vitro cytotoxicity towards sensitive and multidrug-resistant leukemia cells, showing potential as anti-cancer agents (Al-Trawneh et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-3-16-12(15)10-7(2)9-4-8(5-13)6-14-11(9)17-10/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIWMIMPBSLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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